2-(1-Naphthyl)ethylmagnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

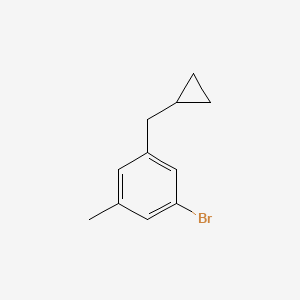

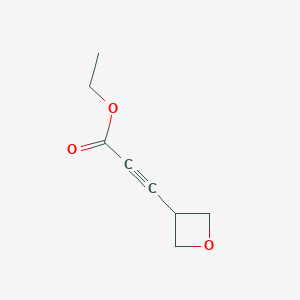

2-(1-Naphthyl)ethylmagnesium bromide 0.25 M in 2-MeTHF is a chemical compound with the formula C12H11BrMg . It is offered by several suppliers including Benchchem and Rieke Metals .

Molecular Structure Analysis

The molecular weight of this compound 0.25 M in 2-MeTHF is 259.4279 . More detailed structural information or analysis is not available in the search results.Chemical Reactions Analysis

This compound 0.25 M in 2-MeTHF is used to prepare unsymmetrical chiral diene ligands, which are applicable in asymmetric transformation reactions .Safety and Hazards

Mechanism of Action

Target of Action

2-(1-Naphthyl)ethylmagnesium bromide, also known as this compound 0.25 M in 2-MeTHF, is a Grignard reagent . The primary targets of this compound are electrophilic carbon atoms present in various organic compounds . These electrophilic sites are typically found in carbonyl groups of aldehydes and ketones .

Mode of Action

The compound acts as a nucleophile, meaning it donates an electron pair to an electrophile to form a chemical bond . In the case of this compound, the carbon atom in the ethyl group acts as a nucleophile . This carbon atom attacks the electrophilic carbon atom in the carbonyl group of the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The action of this compound primarily affects the synthesis of organic compounds . It is involved in the Grignard reaction, a cornerstone of organic chemistry . This reaction allows for the formation of complex carbon structures, which are essential components of many biochemical pathways .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex structures such as tertiary alcohols .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. It is typically used in a solution of diethyl ether or tetrahydrofuran . These solvents provide the necessary environment for the Grignard reaction to occur . The reaction is also sensitive to moisture and air, which can lead to the decomposition of the Grignard reagent .

Properties

IUPAC Name |

magnesium;1-ethylnaphthalene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11.BrH.Mg/c1-2-10-7-5-8-11-6-3-4-9-12(10)11;;/h3-9H,1-2H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEYEANQWPZPFZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC2=CC=CC=C21.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6302762.png)

![magnesium;2-[10,20-bis(2-phenylethynyl)-15-[2-tri(propan-2-yl)silylethynyl]porphyrin-21,22-diid-5-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B6302772.png)

![[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B6302779.png)